molecular formula C11H11F3N4 B1421676 6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1242267-97-5

6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1421676
CAS No.: 1242267-97-5
M. Wt: 256.23 g/mol
InChI Key: IRESGWSVTJCIGG-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a heterocyclic compound containing a pyrazolo[3,4-b]pyridine ring system, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring . The compound also contains a trifluoromethyl group (-CF3), a methyl group (-CH3), and an amine group (-NH2).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[3,4-b]pyridine, along with the attached functional groups. The presence of nitrogen in the ring system, along with the amine group, could allow for hydrogen bonding interactions. The trifluoromethyl group is a strong electron-withdrawing group and could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine group could participate in reactions typical of amines, such as protonation, alkylation, or acylation. The trifluoromethyl group is generally quite stable and unreactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amine group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used to create various derivatives like pyridopyrazolopyrimidine, imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine, and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, demonstrating its versatility in organic synthesis (Rateb, 2014).

Anticancer and Antimicrobial Properties

  • Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized from this compound, showing promising cytotoxicity against human cancer cell lines and antimicrobial properties (Nagender et al., 2014).
  • Another study synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, indicating significant anticancer activity (Chavva et al., 2013).

Novel Synthetic Methods and Applications

  • A four-component bicyclization strategy was developed for synthesizing multicyclic pyrazolo[3,4-b]pyridines, highlighting the compound's role in advancing synthetic methods (Tu et al., 2014).
  • In a similar vein, l-Proline-catalyzed domino reactions were utilized for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, emphasizing green chemistry approaches (Gunasekaran et al., 2014).

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the pyrazolo[3,4-b]pyridine ring system, which is found in some pharmacologically active compounds .

Properties

IUPAC Name

6-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c1-18-10-8(9(15)17-18)6(11(12,13)14)4-7(16-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRESGWSVTJCIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142295
Record name 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-97-5
Record name 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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